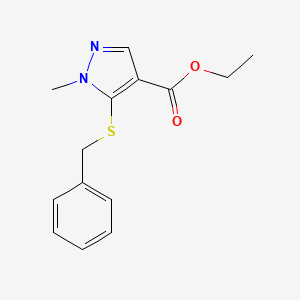![molecular formula C7H5NO2S B3319047 Thieno[3,2-c]pyridine-4,6(5H,7H)-dione CAS No. 105508-56-3](/img/structure/B3319047.png)
Thieno[3,2-c]pyridine-4,6(5H,7H)-dione
Descripción general
Descripción
Thieno[3,2-c]pyridine-4,6(5H,7H)-dione is an impurity of Ticlopidine, which is an orally P2 receptor inhibitor against ADP-induced platelet aggregation .
Synthesis Analysis
A general and convenient route for the synthesis of 5-(aryl)-[1,3,4]thiadiazol-2-ylamines has been reported . Another method involves the preparation of 2-(2’-thienyl) alkylamines and derivatives thereof and synthesis of 4,5,6,7-thieno[3,2-c]pyridine derivatives therefrom .Molecular Structure Analysis
The molecular formula of this compound is C7H9NS. It has an average mass of 139.218 Da and a monoisotopic mass of 139.045563 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm^3, a boiling point of 242.9±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.0±3.0 kJ/mol and a flash point of 100.7±24.6 °C .Aplicaciones Científicas De Investigación
Electropolymerization and Optoelectronic Applications
Thieno[3,2-c]pyridine-4,6(5H,7H)-dione derivatives have been explored in the synthesis of polymers for electropolymerization. Studies reveal their utility in creating materials with unique redox and optical properties. The heteroatom in the donor unit significantly influences the optical band gap and quantum yield of these polymers, making them suitable for applications in electrochromic devices and optoelectronics (Çakal, Cihaner, & Önal, 2020).
Synthesis of Novel Organic Compounds
This compound is a key component in synthesizing various organic structures, including pyridine derivatives and pyrimidine acetohydrazides. These compounds demonstrate potential in various fields like organic synthesis and possibly pharmaceutical research due to their structural diversity (Aly, Taha, El-Deeb, & Alshehri, 2018).
Development of Photovoltaic Materials
This compound derivatives have been utilized in creating novel photovoltaic materials. Research shows these compounds as effective building blocks in donor-acceptor copolymers, leading to enhanced solar cell performance. The unique electronic properties of these materials contribute to higher power conversion efficiencies in solar cells (Kautny et al., 2017).
Organic Field-Effect Transistors (OFETs)
In the realm of organic electronics, this compound-based polymers have shown promising applications in organic field-effect transistors (OFETs). These materials display good electron mobilities and band gaps, indicating their potential as electron acceptors in OFETs (Nassar et al., 2022).
Photothermal Conversion and NIR Applications
Recent research highlights the use of this compound derivatives in synthesizing polymers for near-infrared (NIR) applications and photothermal conversion. These polymers exhibit broad NIR absorptions and high efficiency in converting NIR light to heat, suggesting potential uses in fields like photothermal therapy (Zhang et al., 2017)
Mecanismo De Acción
Thieno[3,2-c]pyridine-4,6(5H,7H)-dione is known to inhibit ADP-induced platelet aggregation . The reduced antiproliferative activity of the 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as compared with the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine compounds demonstrates that the presence of a piperidine ring fused with the thiophene scaffold is critical for activity .
Propiedades
IUPAC Name |
7H-thieno[3,2-c]pyridine-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-6-3-5-4(1-2-11-5)7(10)8-6/h1-2H,3H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOOGURKKKEPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CS2)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



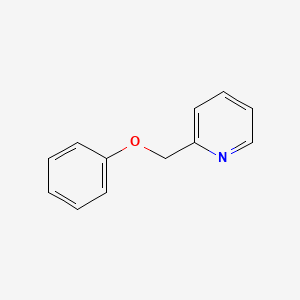
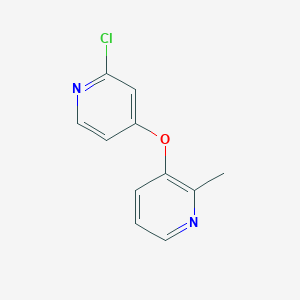



![4,6-Dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B3318991.png)
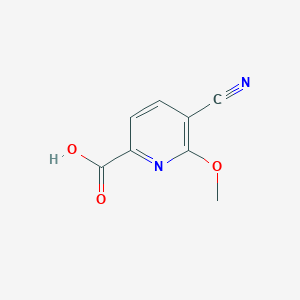
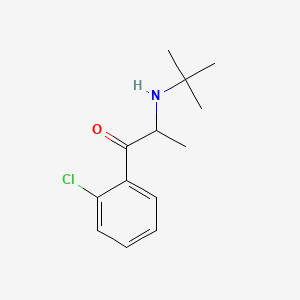
![[Tris(4-methoxyphenyl)methyl]phosphanium iodide](/img/structure/B3319013.png)
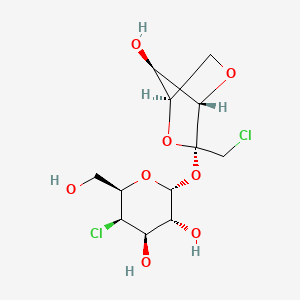
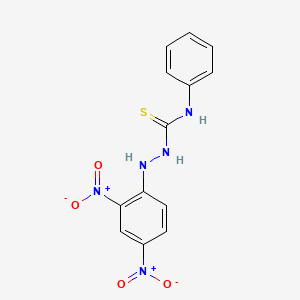

![2-Methyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B3319058.png)
